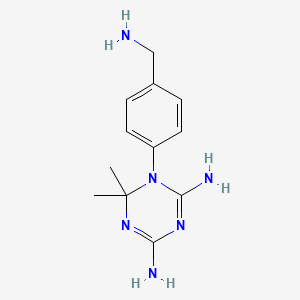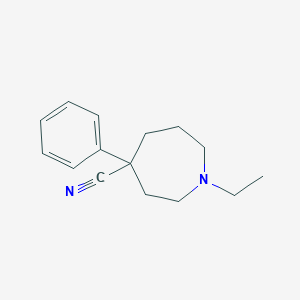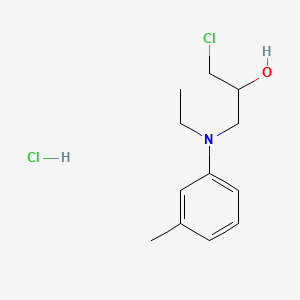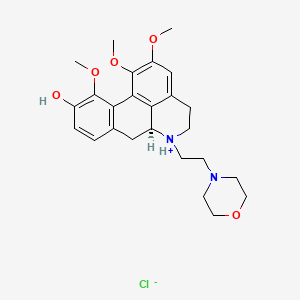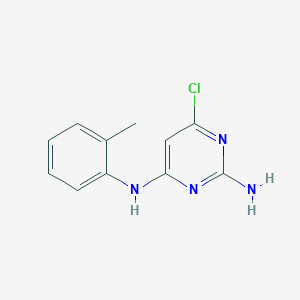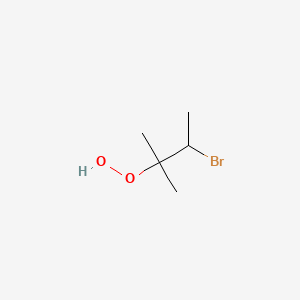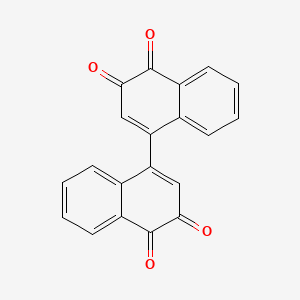
4,4'-Bi(1,2-naphthoquinone)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Bi(1,2-naphthoquinone) is an organic compound that belongs to the class of naphthoquinones. Naphthoquinones are characterized by their quinonoid structure, which includes a naphthalene ring system with two carbonyl groups. This compound is notable for its unique structure, which consists of two 1,2-naphthoquinone units linked at the 4-position. This linkage imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4,4’-Bi(1,2-naphthoquinone) can be synthesized through the oxidative dimerization of 1,2-naphthoquinone derivatives. One method involves the electrolysis of 1,2-naphthoquinone derivatives in the presence of magnesium perchlorate as a supporting electrolyte in aqueous acetic acid. This process leads to the formation of the desired dimeric product .
Industrial Production Methods: While specific industrial production methods for 4,4’-Bi(1,2-naphthoquinone) are not extensively documented, the general approach involves large-scale oxidative coupling reactions. These reactions are typically carried out under controlled conditions to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: 4,4’-Bi(1,2-naphthoquinone) undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinone-aniles.
Reduction: Reductive benzoylation can convert it into benzoylester derivatives.
Substitution: It reacts with aromatic amines to yield anilino-quinones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reductive agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Aromatic amines are used under mild acidic or basic conditions to facilitate substitution reactions.
Major Products:
Anilino-quinones: Formed from the reaction with aromatic amines.
Benzoylester Derivatives: Result from reductive benzoylation.
Applications De Recherche Scientifique
4,4’-Bi(1,2-naphthoquinone) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in redox cycling and potential therapeutic applications.
Industry: Utilized in the development of dyes and pigments due to its quinonoid structure.
Mécanisme D'action
The mechanism of action of 4,4’-Bi(1,2-naphthoquinone) involves its redox properties. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to the modulation of various cellular pathways, including the activation of transcription factors such as Nrf2. Additionally, the compound can interact with molecular targets like receptor tyrosine kinases, influencing cellular signaling pathways .
Comparaison Avec Des Composés Similaires
1,4-Naphthoquinone: A simpler quinonoid compound with similar redox properties.
2-Methyl-1,4-naphthoquinone (Menadione): Known for its role as a vitamin K analog.
Juglone: A naturally occurring naphthoquinone with antimicrobial properties
Uniqueness: 4,4’-Bi(1,2-naphthoquinone) is unique due to its dimeric structure, which imparts distinct chemical reactivity and biological activity compared to its monomeric counterparts. This structural uniqueness allows for a broader range of applications and interactions in various scientific fields.
Propriétés
Numéro CAS |
64517-67-5 |
|---|---|
Formule moléculaire |
C20H10O4 |
Poids moléculaire |
314.3 g/mol |
Nom IUPAC |
4-(3,4-dioxonaphthalen-1-yl)naphthalene-1,2-dione |
InChI |
InChI=1S/C20H10O4/c21-17-9-15(11-5-1-3-7-13(11)19(17)23)16-10-18(22)20(24)14-8-4-2-6-12(14)16/h1-10H |
Clé InChI |
STWDPXLKJOBSQW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC(=O)C2=O)C3=CC(=O)C(=O)C4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


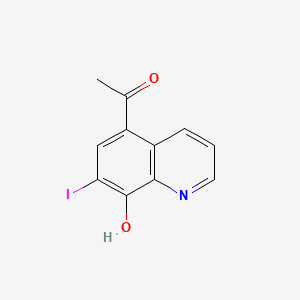
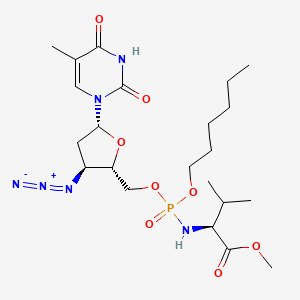
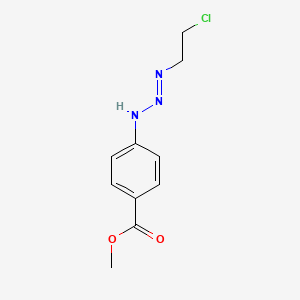


![2-ethyl-6,9-dimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12804455.png)
